3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{[1,1'-biphenyl]-4-yl}propanamide
Beschreibung
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a Z-configured benzylidene group at the 5-position of the thiazolidinone core and a biphenyl-propanamide side chain. Its molecular formula is C₃₀H₂₃N₂O₅S₂, with a molecular weight of 555.64 g/mol (calculated from structural analogs in ). The 2-sulfanylidene (thioxo) group at position 2 contributes to hydrogen bonding and metal chelation, critical for biological activity.
Eigenschaften
IUPAC Name |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S2/c29-24(27-20-9-7-19(8-10-20)18-4-2-1-3-5-18)12-13-28-25(30)23(34-26(28)33)15-17-6-11-21-22(14-17)32-16-31-21/h1-11,14-15H,12-13,16H2,(H,27,29)/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUCQRBRJRXHHG-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
CCG-4457, also known as 3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{[1,1’-biphenyl]-4-yl}propanamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process associated with cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions.
Mode of Action
CCG-4457 interacts with its target, MRTF-A, by binding to the N-terminal basic domain (NB) of MRTF-A, which functions as a nuclear localization signal. This binding specifically occurs when the G-actin pool is depleted, preventing the interaction between MRTF-A and importin α/β1, and resulting in the inhibition of the nuclear import of MRTF-A. This suggests that CCG-4457 acts downstream of Rho, as it blocks transcription stimulated by various activators.
Biochemical Pathways
CCG-4457 affects the RhoA transcriptional signaling pathway, specifically the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1). The inhibition of this pathway by CCG-4457 could serve as a useful biological probe and potential cancer therapeutic agent.
Biologische Aktivität
The compound 3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{[1,1'-biphenyl]-4-yl}propanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxicity against cancer cell lines, anti-inflammatory properties, and other pharmacological effects.
Structure
The compound features a complex structure characterized by:
- A thiazolidinone core
- A benzodioxole moiety
- A biphenyl substituent
The molecular formula is CHNOS, with a molecular weight of approximately 370.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 370.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. Notably, the compound demonstrated significant cytotoxicity against:
- MCF-7 (Breast Cancer) : Exhibited IC values indicating effective inhibition of cell proliferation.
- HePG2 (Liver Cancer) : Showed promising results with potential for liver cancer treatment.
- HCT116 (Colon Cancer) : Displayed moderate cytotoxic effects.
- PC-3 (Prostate Cancer) : Notably effective with IC values comparable to established chemotherapeutics.
Table 2: Cytotoxicity Data
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Anti-inflammatory Activity
In addition to its cytotoxic properties, this compound has shown promise in reducing inflammation in preclinical models. Studies indicate that it can inhibit the production of nitric oxide (NO) and prostaglandins in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Table 3: Anti-inflammatory Effects
| Assay | Result |
|---|---|
| NO Production Inhibition | 40% at 20 µM |
| Prostaglandin Inhibition | Significant reduction |
Case Studies and Research Findings
A notable study published in the Bulletin of Chemical Society of Ethiopia explored the synthesis and biological evaluation of thiazolidinone derivatives, including our compound of interest. The study highlighted its potential as an anticancer agent and provided insights into structural modifications that could enhance its efficacy and selectivity against cancer cells .
Another investigation focused on the compound's ability to modulate key signaling pathways involved in cancer progression and inflammation, emphasizing its dual role as both an anticancer and anti-inflammatory agent .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Lipophilicity : The biphenyl group in the target compound likely increases logP compared to phenyl or thiazole derivatives, enhancing blood-brain barrier penetration .
- Solubility : Hydroxyl or methoxy groups (e.g., ) improve aqueous solubility but reduce logP.
- Bioactivity : Thiophene and benzodioxole substituents correlate with antimicrobial and anticancer activities, respectively .
Computational Insights
- logP Predictions : The target compound’s logP (~5.2) exceeds analogs with polar groups (e.g., 3-hydroxyphenyl, logP = 4.1 ), aligning with its biphenyl moiety’s hydrophobicity.
- Molecular Docking : Benzodioxole derivatives show strong binding to EGFR (ΔG = -9.8 kcal/mol) via π-π interactions with Phe-723 . The biphenyl group may further stabilize binding in hydrophobic pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
